

(2-Bromophenyl)thiourea: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromophenyl)-2-thiourea

Cat. No.: B1223331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of (2-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support research and development activities.

Chemical Structure and Properties

(2-Bromophenyl)thiourea, with the chemical formula $C_7H_7BrN_2S$, is an aromatic thiourea derivative.^{[1][2]} Its structure consists of a 2-bromophenyl group attached to a thiourea moiety. The accepted IUPAC name for this compound is (2-bromophenyl)thiourea.^[1]

Molecular and Crystal Structure:

The molecular weight of (2-Bromophenyl)thiourea is approximately 231.12 g/mol.^{[1][3]} X-ray crystallography studies have revealed that in the solid state, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82 (16)°.^{[3][4]} The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form linear chains.^{[3][4]} The thiourea moiety maintains a cis-trans geometry.^[3]

Quantitative Data Summary

The following table summarizes key quantitative data for (2-Bromophenyl)thiourea.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ BrN ₂ S	[1][2]
Molecular Weight	231.12 g/mol	[3]
CAS Number	5391-30-0	[1][2]
Melting Point	428.1-429.3 K (155-156.2 °C)	[3]
Synthesis Yield	81%	[3]
Crystal System	Monoclinic	[3][4]
Space Group	C2/c	[4]
Dihedral Angle	80.82 (16)°	[3][4]

Synthesis of (2-Bromophenyl)thiourea

The primary synthesis of (2-Bromophenyl)thiourea involves the reaction of 2-bromoaniline with an in situ generated acyl isothiocyanate, followed by hydrolysis. This method, adapted from Frank & Smith (1955), provides a reliable route to the target compound.[3]

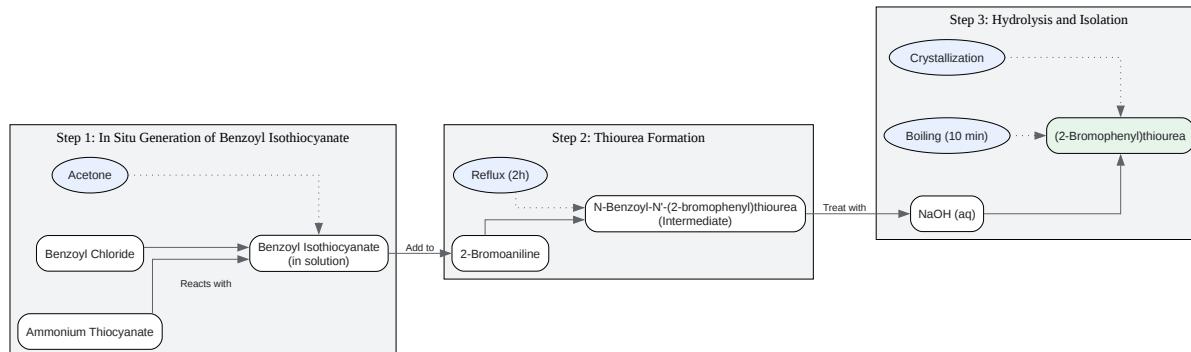
Experimental Protocol

This protocol details the synthesis of (2-Bromophenyl)thiourea from 2-bromoaniline.

Materials:

- 2-Bromoaniline (0.86 g, 0.005 mol)
- Ammonium thiocyanate (0.38 g, 0.005 mol)
- Benzoyl chloride (0.70 g, 0.005 mol)
- Acetone (35 mL total)
- Sodium hydroxide (7 g)
- Deionized water (50 mL)

- Ice


Procedure:

- Preparation of Benzoyl Isothiocyanate: In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g) in 15 mL of acetone. To this solution, add benzoyl chloride (0.70 g) dissolved in 20 mL of acetone. A precipitate of ammonium chloride will form.
- Filtration: Filter the solution to remove the ammonium chloride precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.
- Reaction with 2-Bromoaniline: Transfer the filtrate to a clean 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g) to the flask.
- Reflux: Reflux the reaction mixture for 2 hours.
- Precipitation of Intermediate: After refluxing, pour the final solution into a beaker containing ice cubes. An intermediate precipitate will form.
- Hydrolysis: Filter the precipitate and add it to a beaker containing a solution of sodium hydroxide (7 g) in 50 mL of water.
- Heating: Heat the solution to boiling for 10 minutes.
- Crystallization: Allow the solution to stand at room temperature for a week. Colorless crystals of (2-Bromophenyl)thiourea will form.
- Isolation: Filter the crystals, wash with cold water, and dry under vacuum.

The reported yield for this method is 81%, with a melting point of 428.1-429.3 K.[\[3\]](#)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2-Bromophenyl)thiourea.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (2-Bromophenyl)thiourea.

This guide provides a foundational understanding of the structure and a validated synthesis protocol for (2-Bromophenyl)thiourea, intended to facilitate further research and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-BROMOPHENYL)THIOUREA | CAS 5391-30-0 [matrix-fine-chemicals.com]
- 2. 1-(2-Bromophenyl)-2-thiourea | CAS 5391-30-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-Bromophenyl)thiourea: A Comprehensive Technical Guide to its Structure and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223331#2-bromophenyl-thiourea-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com